Insulin Degludec vs. Insulin Glargine U100: 40% Reduction in Severe Hypoglycemia in High-Risk T2D (DEVOTE Trial)
In the DEVOTE trial, a randomized, double-blind, treat-to-target study in 7,637 patients with type 2 diabetes at high cardiovascular risk, insulin degludec was non-inferior to insulin glargine U100 for the primary MACE outcome (HR 0.91; 95% CI 0.78–1.06). Crucially, degludec demonstrated a 40% lower rate of severe hypoglycemia (rate ratio 0.60; 95% CI 0.48–0.76) and a 53% lower rate of nocturnal severe hypoglycemia (rate ratio 0.47; 95% CI 0.31–0.73) compared to glargine U100 at equivalent glycemic control [1].
| Evidence Dimension | Severe hypoglycemia event rate |
|---|---|
| Target Compound Data | Rate ratio vs. glargine U100 = 0.60 (95% CI 0.48–0.76) |
| Comparator Or Baseline | Insulin glargine U100 (reference group) |
| Quantified Difference | 40% lower rate (1 - 0.60) |
| Conditions | T2D patients with high CV risk (median follow-up 2 years, treat-to-target HbA1c 7.5% in both groups) |
Why This Matters
This is the only cardiovascular outcomes trial (CVOT) demonstrating both CV safety and statistically superior reduction in severe hypoglycemia versus glargine U100, making degludec the preferred procurement choice for populations at elevated hypoglycemia risk.
- [1] Marso SP, McGuire DK, Zinman B, et al. Efficacy and Safety of Degludec versus Glargine in Type 2 Diabetes. N Engl J Med. 2017 Aug 24;377(8):723-732. doi: 10.1056/NEJMoa1615692. View Source
